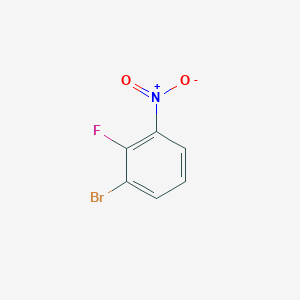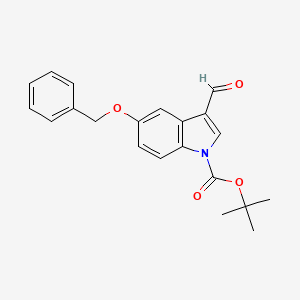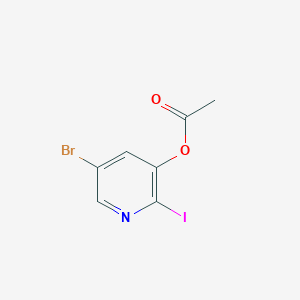
5-Bromo-2-iodopyridin-3-yl acetate
Vue d'ensemble
Description
5-Bromo-2-iodopyridin-3-yl acetate is a chemical compound with the molecular formula C7H5BrINO2 and a molecular weight of 341.93 g/mol. This compound is characterized by the presence of bromine and iodine atoms on a pyridine ring, which is further modified by an acetate group. It is a solid at room temperature and is used in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-iodopyridin-3-yl acetate typically involves the halogenation of pyridine derivatives followed by acetylation. One common method is the bromination of 2-iodopyridine to introduce the bromine atom at the 5-position, followed by acetylation to attach the acetate group.
Industrial Production Methods: In an industrial setting, the compound is produced through controlled halogenation reactions using bromine and iodine sources under specific conditions to ensure the selective introduction of halogen atoms. The acetylation step is usually carried out using acetic anhydride or acetyl chloride in the presence of a suitable catalyst.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Bromo-2-iodopyridin-3-yl acetate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst or using lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as sodium azide (NaN3) or alkyl halides.
Major Products Formed:
Oxidation: The compound can be oxidized to form pyridine N-oxide derivatives.
Reduction: Reduction can lead to the formation of 5-bromo-2-iodopyridin-3-yl alcohol.
Substitution: Substitution reactions can result in the formation of various substituted pyridine derivatives.
Applications De Recherche Scientifique
5-Bromo-2-iodopyridin-3-yl acetate is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological systems and the development of new drugs.
Medicine: It is utilized in medicinal chemistry for the design and synthesis of pharmaceuticals.
Industry: The compound finds applications in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
5-Bromo-2-iodopyridin-3-yl acetate is similar to other halogenated pyridine derivatives, such as 2-bromo-5-iodopyridin-3-amine and 5-bromo-2-iodopyridin-3-ol. its unique combination of bromine and iodine atoms, along with the acetate group, sets it apart from these compounds. The presence of both halogens on the pyridine ring enhances its reactivity and makes it a valuable intermediate in organic synthesis.
Comparaison Avec Des Composés Similaires
2-Bromo-5-iodopyridin-3-amine
5-Bromo-2-iodopyridin-3-ol
2-Bromo-5-iodopyridine
Propriétés
IUPAC Name |
(5-bromo-2-iodopyridin-3-yl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrINO2/c1-4(11)12-6-2-5(8)3-10-7(6)9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQSPIUWOXFHIBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(N=CC(=C1)Br)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrINO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30670114 | |
| Record name | 5-Bromo-2-iodopyridin-3-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30670114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1045858-04-5 | |
| Record name | 5-Bromo-2-iodopyridin-3-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30670114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


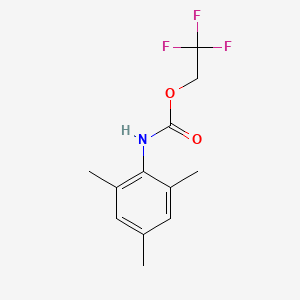
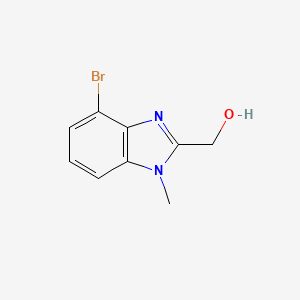
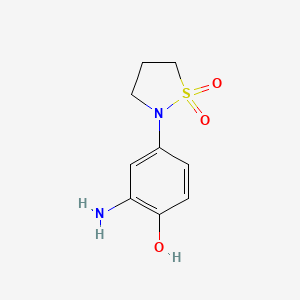
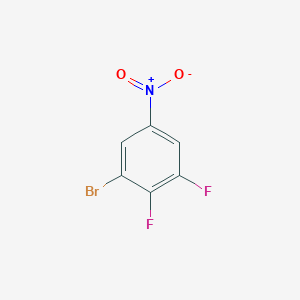
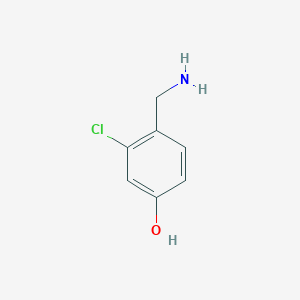
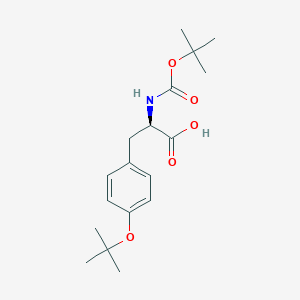


![2,2,2-trifluoroethyl N-[2-(trifluoromethoxy)phenyl]carbamate](/img/structure/B1519319.png)
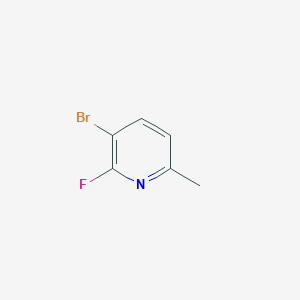
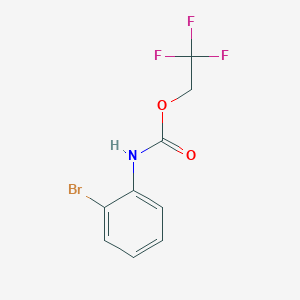
![tert-butyl N-[(2R,3R)-2-methylpiperidin-3-yl]carbamate](/img/structure/B1519327.png)
